トルトラズリル-d3

説明

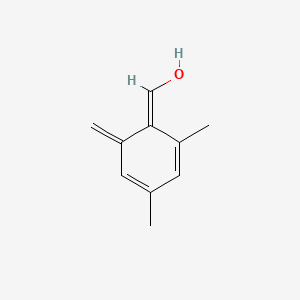

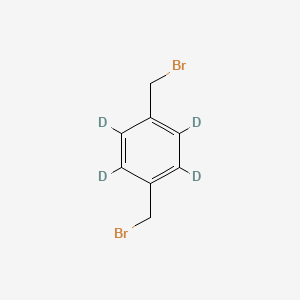

Toltrazuril-d3 is a stable isotope labelled compound of Toltrazuril . It is primarily recognized for its efficacy in controlling coccidial infections in various animal species . The molecular formula of Toltrazuril-d3 is C18 2H3 H11 F3 N3 O4 S and it has a molecular weight of 428.4 .

Molecular Structure Analysis

Toltrazuril-d3 has a complex molecular structure. The base peak originates from the loss of CF3 (toltrazuril and toltrazuril sulfone) and CHF3 (toltrazuril sulfoxide) which is used as the precursor ion in MS/MS .Chemical Reactions Analysis

Toltrazuril, a coccidiostatic drug, and its metabolites have been analyzed using a fast liquid chromatography (LC)–tandem mass spectrometry (MS/MS) method . The applicability of atmospheric pressure chemical ionization (APCI) and heated electrospray ionization in both positive and negative modes was studied .Physical and Chemical Properties Analysis

Toltrazuril-d3 is a solid substance . It has a density of 1.5±0.1 g/cm3 . The main pathways of biotransformation proceed via stepwise sulfoxidation and hydroxylation of the methyl group in the phenylene moiety .科学的研究の応用

獣医学:コクシジウム症の治療

トルトラズリル-d3: は、主に獣医学において、家禽に影響を与える寄生虫病であるコクシジウム症の有効な治療薬として使用されています。 This compoundは、重度の腸管損傷を引き起こし、下痢、栄養吸収の低下、および死亡につながる可能性のあるEimeria属の原生動物寄生虫を標的にします 。重水素化形態であるthis compoundは、動物組織における薬物の吸収と分布を定量化するための、安定同位体標識標準として役立ちます。

分析化学:質量分析法

分析化学において、This compoundは、液体クロマトグラフィータンデム質量分析法(LC-MS/MS)の内部標準として使用されます。 この方法は、鶏肉や卵などの生物学的サンプル中のトルトラズリルとその代謝物を検出および定量するために使用され、食品の安全性と、ヒトに対する潜在的な慢性毒性のモニタリングを保証します 。

薬物動態:薬物の吸収と分布

This compound: は、薬物動態研究において重要な役割を果たします。this compoundは、経口または筋肉内投与後の子豚の血漿および腸組織におけるトルトラズリルとそのスルホン代謝物の吸収および分布パターンを理解するのに役立ちます。 このような研究は、最大限の有効性を得るための適切な用量と投与経路を決定するために不可欠です 。

食品の安全性:残留分析

This compoundは、食品の安全性研究においても重要です。This compoundは、食品中の薬物残留物の同時分析のための高感度な方法を開発するのに役立ちます。 これは、薬剤耐性の発達を防ぎ、ヒトにおける抗コクシジウム薬への長期暴露による潜在的な慢性毒性を軽減するために不可欠です 。

病気の制御:抗コクシジウム戦略

病気の制御という文脈において、This compoundは、抗コクシジウム戦略の有効性を評価する研究に使用されています。 This compoundは、これらの薬物が家禽の健康と生産性に与える影響を評価するのに役立ち、家禽産業の経済的実現可能性に不可欠です 。

参照標準:医薬品試験

最後に、This compoundは、医薬品分析試験の高品質参照標準として役立ちます。 This compoundは、さまざまな医薬品化合物を分析する際の試験結果の信頼性を確保し、獣医学的医薬品の開発と品質管理に貢献します 。

作用機序

Target of Action

Toltrazuril-d3, a derivative of Toltrazuril, primarily targets coccidia , which are microscopic, spore-forming, single-celled obligate intracellular parasites belonging to the apicomplexan class Conoidasida . These parasites are responsible for causing coccidiosis, a parasitic disease prevalent in various animals .

Mode of Action

Toltrazuril-d3 interferes with the protozoa’s ability to reproduce . It disrupts the division of the protozoal nucleus and damages the cell membrane of the parasites . This action results in the destruction of the coccidia at all stages of their life cycle .

Biochemical Pathways

Toltrazuril-d3 induces changes in the fine structure of coccidian development stages . These changes are mainly due to a swelling of the endoplasmic reticulum and of the Golgi apparatus, abnormalities in the peri-nuclear space, and disturbances in nuclear division . Toltrazuril-d3 leads to a reduction of enzymes of the respiratory chain of the parasites .

Pharmacokinetics

Following a single oral administration of Toltrazuril-d3, the compound is rapidly converted to the short-lived intermediary metabolite toltrazuril sulfoxide (TZR-SO), and then metabolized to the reactive toltrazuril sulfone (TZR-SO2) . TZR-SO2 is more slowly eliminated, with average half-lives of 231 and 245 hours, compared with Toltrazuril-d3 or TZR-SO . This long-terminal half-life of TZR-SO2 enables the persistent clinical efficacy in the treatment of coccidiosis .

Result of Action

The result of Toltrazuril-d3’s action is the destruction of the coccidia at all stages of their life cycle . This disruption of the protozoa’s ability to reproduce effectively treats coccidiosis in various animals .

Safety and Hazards

生化学分析

Biochemical Properties

Toltrazuril-d3 plays a significant role in biochemical reactions by interfering with the intracellular development of protozoan parasites. It interacts with various enzymes and proteins involved in the parasite’s cellular respiration and pyrimidine synthesis. Specifically, Toltrazuril-d3 inhibits the enzymes responsible for the synthesis of pyrimidines, which are essential for DNA and RNA synthesis in the parasites . This inhibition disrupts the parasite’s ability to reproduce and survive within the host.

Cellular Effects

Toltrazuril-d3 exerts profound effects on different cell types and cellular processes. In protozoan parasites, it disrupts cellular respiration and pyrimidine synthesis, leading to impaired energy production and nucleic acid synthesis . In host cells, Toltrazuril-d3 has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in immune responses, such as interleukin-2 (IL-2), interleukin-10 (IL-10), and tumor necrosis factor-alpha (TNF-α) . These changes can enhance the host’s immune response to the parasitic infection.

Molecular Mechanism

At the molecular level, Toltrazuril-d3 exerts its effects through several mechanisms. It binds to specific enzymes involved in pyrimidine synthesis, inhibiting their activity and preventing the production of essential nucleotides . Additionally, Toltrazuril-d3 interferes with the electron transport chain in the parasite’s mitochondria, disrupting ATP production and leading to energy depletion . These combined effects result in the death of the protozoan parasites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Toltrazuril-d3 have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions. Studies have shown that Toltrazuril-d3 maintains its efficacy for up to 14 days post-administration, with a gradual decline in activity over time . Long-term exposure to Toltrazuril-d3 can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Toltrazuril-d3 vary with different dosages in animal models. At therapeutic doses, it effectively controls coccidiosis without causing significant adverse effects . At higher doses, Toltrazuril-d3 can induce toxic effects, including gastrointestinal disturbances and liver toxicity . The threshold for these adverse effects varies among different animal species, highlighting the importance of dose optimization in veterinary applications.

Metabolic Pathways

Toltrazuril-d3 is metabolized through several pathways, primarily involving its conversion to toltrazuril sulfoxide and toltrazuril sulfone . These metabolites retain antiprotozoal activity and contribute to the overall efficacy of the compound. The metabolic conversion involves enzymes such as cytochrome P450, which facilitate the oxidation of Toltrazuril-d3 . The metabolites are then excreted through the liver and kidneys.

Transport and Distribution

Within cells and tissues, Toltrazuril-d3 is transported and distributed via specific transporters and binding proteins . It accumulates in the intestinal tissues, where it exerts its antiparasitic effects . The compound is also distributed to other tissues, including the liver and kidneys, where it undergoes further metabolism and excretion .

Subcellular Localization

Toltrazuril-d3 localizes to specific subcellular compartments, including the mitochondria and endoplasmic reticulum . This localization is crucial for its activity, as it allows the compound to interact with the enzymes and proteins involved in pyrimidine synthesis and cellular respiration . Post-translational modifications, such as phosphorylation, may also influence the subcellular targeting of Toltrazuril-d3 .

特性

IUPAC Name |

1-[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O4S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)28-12-4-6-13(7-5-12)29-18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCINXEZVIIVXFU-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)SC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)SC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016408 | |

| Record name | Toltrazuril-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353867-75-0 | |

| Record name | Toltrazuril-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1353867-75-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: Zhao et al. utilize Toltrazuril-d3 as an internal standard in their HPLC-MS/MS method for detecting anticoccidial drug residues in chicken meat. [] Internal standards are crucial for analytical accuracy as they help account for variations during sample preparation and analysis. Since Toltrazuril-d3 is a deuterated form of Toltrazuril, it shares similar chemical properties but possesses a distinct mass, making it distinguishable during mass spectrometry analysis. This allows researchers to accurately quantify the concentration of target analytes in the chicken meat samples.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)

![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)

![5-Methyl-1H-imidazo[4,5-f]quinoline](/img/structure/B583561.png)